
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is an organic compound known for its vibrant color and utility in various scientific applications. It is a phenoxazine derivative, which is a class of compounds known for their diverse chemical and biological properties. This compound is often used as a dye and has significant applications in biological staining and fluorescence microscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. One common method includes the chemical oxidative polymerization in aqueous solutions of acetonitrile and dimethylformamide (DMF) . The reaction conditions, such as the concentration of reagents, temperature, and reaction time, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its color and fluorescence properties.
Substitution: Substitution reactions, particularly involving the amino groups, can lead to the formation of new compounds with varied functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with different substituents, while substitution reactions can produce a variety of amino-substituted phenoxazines.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in spectroscopic studies.
Biology: The compound is employed as a biological stain, particularly in fluorescence microscopy, to visualize cellular components.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride involves its interaction with biological molecules, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit light at different wavelengths, making it useful in fluorescence microscopy. The molecular targets and pathways involved include cellular components such as nucleic acids and proteins, which can be visualized using this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azure A: A similar phenothiazinium dye used in biological staining.
Methylene Blue: Another phenothiazinium dye with applications in medicine and biology.
Toluidine Blue O: Used in histology and cytology for staining purposes.
Uniqueness
3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is unique due to its specific chemical structure, which imparts distinct fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as advanced imaging techniques.
Eigenschaften
CAS-Nummer |
55973-87-0 |
|---|---|
Molekularformel |
C17H20ClN3O |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;chloride |
InChI |
InChI=1S/C17H19N3O.ClH/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;/h6-10,18H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
HZHJRPLOMAIMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


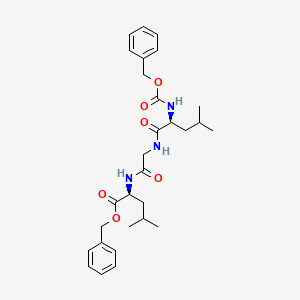
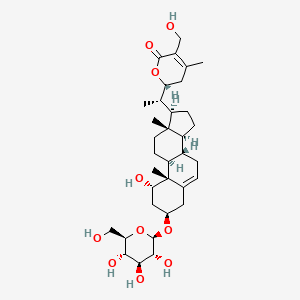

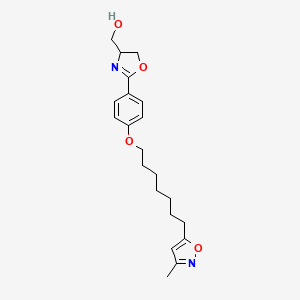
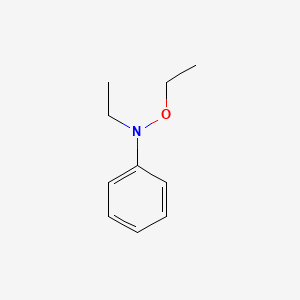

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
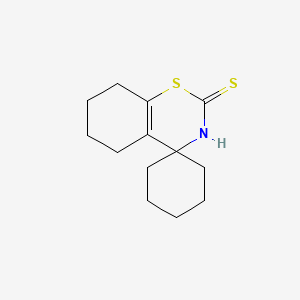
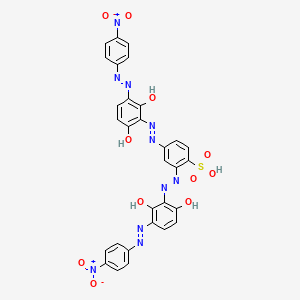

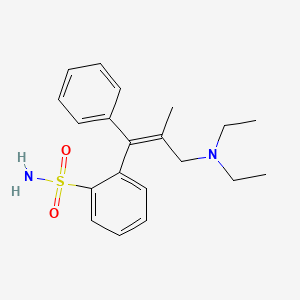
![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)


